molecular formula C5H9F3N2O4S B2837076 (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid CAS No. 1604282-37-2

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid

Cat. No. B2837076
M. Wt: 250.19
InChI Key: QLPMEGHPEKSULP-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound appears to be an amino acid derivative with a sulfamoyl group attached to the alpha carbon. The presence of the trifluoroethyl group suggests that it might have unique properties compared to typical amino acids.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amino acid precursor with a trifluoroethyl sulfamoyl chloride. However, without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a chiral center at the alpha carbon, leading to the possibility of enantiomers. The trifluoroethyl group would likely impart a degree of polarity to the molecule.



Chemical Reactions Analysis

As an amino acid derivative, this compound could potentially participate in peptide bond formation reactions. The trifluoroethyl group might also undergo reactions typical of organofluorine compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the trifluoroethyl group could influence its hydrophobicity and reactivity.


Scientific Research Applications

Environmental Impact and Degradation

  • Environmental Persistence and Toxicity : PFAAs, including substances related to (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid, are known for their environmental persistence and potential toxic effects. They are widely used in industrial applications due to their unique properties like hydrophobicity and oleophobicity. The environmental fate and effects of PFAA precursors, their biodegradability, and their potential to form more stable and toxic PFAAs upon degradation are critical areas of research. Studies have focused on microbial degradation pathways, highlighting the need for comprehensive evaluation of environmental risks associated with PFAA precursors and their byproducts (Zhang et al., 2020).

Chemical Analysis and Materials Science

  • Analytical Techniques for PFAAs : The detection, quantification, and understanding of PFAAs and their precursors in environmental samples and consumer products require advanced analytical methods. Studies have developed sensitive and precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for measuring a wide array of PFAAs and their alternatives in various matrices, providing insights into their distribution, sources, and potential human and environmental exposure pathways (Kato et al., 2018).

Biochemistry and Pharmacology

  • Biochemical Applications and Modifications : Research in biochemistry has explored methods for modifying amino acids like cysteine and cystine, which have relevance to the study and application of compounds like (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid. These modifications can enhance fluorescence in amino acid analysis, offering tools for deeper biochemical investigations and potential therapeutic applications (Lee & Drescher, 1979).

Water Treatment and Filtration Technologies

  • Treatment of PFAAs in Water Systems : The challenge of removing PFAAs from water systems has led to studies on the effectiveness of various water treatment technologies. Research findings indicate that conventional treatment methods such as coagulation, filtration, and disinfection have limited efficacy in removing PFAAs. However, advanced treatments like anion exchange, granular activated carbon, and reverse osmosis show significant potential in attenuating PFAAs, including those related to (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid, from water sources (Appleman et al., 2014).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. Standard precautions should be taken while handling it, as with any chemical substance.


Future Directions

The study of fluorinated amino acid derivatives is a growing field, with potential applications in medicinal chemistry and drug design. Further research could explore the biological activity and pharmacokinetics of this compound.


Please note that this analysis is based on the structural features of the compound and general chemical principles. For detailed and accurate information, experimental data and peer-reviewed research would be necessary.


properties

IUPAC Name

(2S)-2-(2,2,2-trifluoroethylsulfamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O4S/c1-3(4(11)12)10-15(13,14)9-2-5(6,7)8/h3,9-10H,2H2,1H3,(H,11,12)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMEGHPEKSULP-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid

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